Comparison of secondary organic aerosol generated from the oxidation of laboratory precursors by hydroxyl radicals, chlorine atoms, and bromine atoms in an oxidation flow reactor†
Environmental Science: Atmospheres Pub Date: 2022-05-06 DOI: 10.1039/D2EA00018K
Abstract
The role of hydroxyl radicals (OH) as a daytime oxidant is well established on a global scale. In specific source regions, such as the marine boundary layer and polluted coastal cities, other daytime oxidants, such as chlorine atoms (Cl) and even bromine atoms (Br), may compete with OH for the oxidation of volatile organic compounds (VOCs) and/or enhance the overall oxidation capacity of the atmosphere. However, the number of studies investigating halogen-initiated secondary organic aerosol (SOA) formation is extremely limited, resulting in large uncertainties in these oxidative aging processes. Here, we characterized the chemical composition and yield of laboratory SOA generated in an oxidation flow reactor (OFR) from the OH and Cl oxidation of n-dodecane (n-C12) and toluene, and the OH, Cl, and Br oxidation of isoprene and α-pinene. In the OFR, precursors were oxidized using integrated OH, Cl, and Br exposures ranging from 3.1 × 1010 to 2.3 × 1012, 6.1 × 109 to 1.3× 1012 and 3.2 × 1010 to 9.7 × 1012 molecules cm−3 s−1, respectively. Like OH, Cl facilitated multistep SOA oxidative aging over the range of OFR conditions that were studied. In contrast, the extent of Br-initiated SOA oxidative aging was limited. SOA elemental ratios and mass yields obtained in the OFR studies were comparable to those obtained from OH and Cl oxidation of the same precursors in environmental chamber studies. Overall, our results suggest that alkane, aromatic, and terpenoid SOA precursors are characterized by distinct OH- and halogen-initiated SOA yields, and that while Cl may enhance the SOA formation potential in regions influenced by biogenic and anthropogenic emissions, Br may have the opposite effect.
![Graphical abstract: Comparison of secondary organic aerosol generated from the oxidation of laboratory precursors by hydroxyl radicals, chlorine atoms, and bromine atoms in an oxidation flow reactor](http://scimg.chem960.com/usr/1/D2EA00018K.jpg)
![Comparison of secondary organic aerosol generated from the oxidation of laboratory precursors by hydroxyl radicals, chlorine atoms, and bromine atoms in an oxidation flow reactor†](https://scimg.chem960.com/usr/1/D2EA00018K.jpg)
Recommended Literature
- [1] Azaisoindigo conjugated polymers for high performance n-type and ambipolar thin film transistor applications†
- [2] π–π interactions mediated self-assembly of gold nanoparticles into single crystalline superlattices in solution†
- [3] Molecular design of dual-emission rhodamine analogs†
- [4] Mercapto functionalized sepiolite: a novel and efficient immobilization agent for cadmium polluted soil
- [5] Molecular tubes and capsules Part III.† The first X-ray crystallographic evidence of a cyclic aniline trimer via self-complementary N–H⋯π interactions: the aniline inclusion both inside and outside the macrocyclic cavity‡§
- [6] Microstructure and magnetic properties of a novel 10-H hexagonal perovskite nanosheet in a Bi–Fe–Cr–O system
- [7] Formic acid electrooxidation on thallium-decorated shape-controlled platinum nanoparticles: an improvement in electrocatalytic activity
- [8] Book reviews
- [9] Effect of magnetic gamma-iron oxide nanoparticles on the efficiency of dye-sensitized solar cells
- [10] Na2CoSiO4 as a cathode material for sodium-ion batteries: structure, electrochemistry and diffusion pathways†
![Environmental Science: Atmospheres](https://scimg.chem960.com/usr/1/EA003012.jpg)
Journal Name:Environmental Science: Atmospheres
Research Products
-
CAS no.: 170643-02-4
-
CAS no.: 137361-05-8